
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Análisis De Reacciones Químicas
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions play a crucial role in modulating various biological processes.
Comparación Con Compuestos Similares
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
(4-Chlorophenyl)(piperidin-4-yl)methanamine:
The uniqueness of this compound lies in its specific molecular structure and its diverse applications in various fields.
Propiedades
Fórmula molecular |
C12H18Cl2N2 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-piperidin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12,15H,5-8,14H2;1H |
Clave InChI |
NPXIROVRHIMYBA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(C2=CC=C(C=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
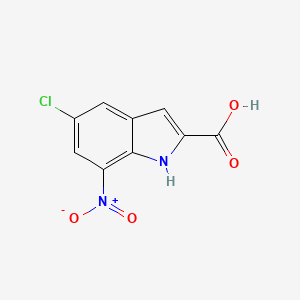
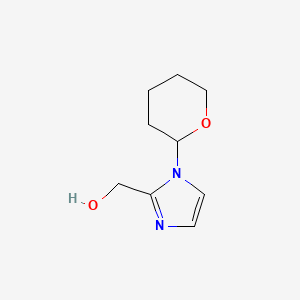

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
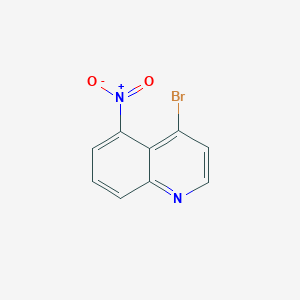
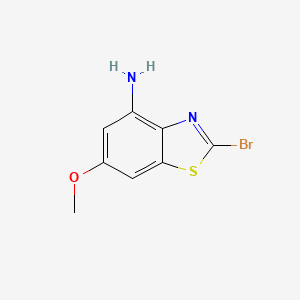
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)
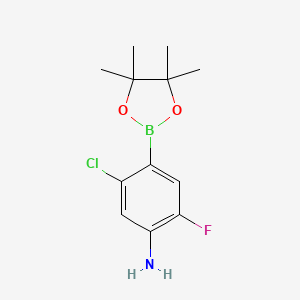
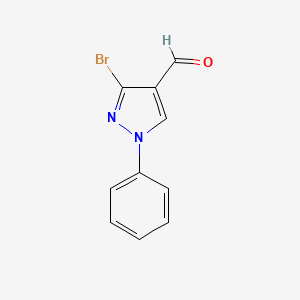
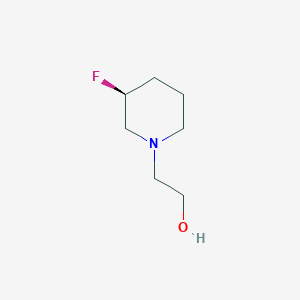
![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
